

Comparative IR Spectroscopy Guide: N-Benzyl-2-hydroxypropanamide Characterization

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Compound of Interest

Compound Name:	<i>N</i> -benzyl-2-hydroxypropanamide
CAS No.:	6295-31-4
Cat. No.:	B3055068

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Executive Summary

Product: **N-Benzyl-2-hydroxypropanamide** (also known as N-Benzyl lactamide).[1] CAS: 6295-31-4.[1] Application: Chiral intermediate for pharmaceutical synthesis (e.g., Lacosamide precursors), asymmetric synthesis auxiliaries.[2][3]

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of **N-benzyl-2-hydroxypropanamide**. [1] Unlike standard spectral libraries that list peak tables without context, this document focuses on comparative discrimination. It details how to distinguish the target molecule from its synthetic precursors (Benzylamine, Ethyl Lactate) and structural analogs (N-Benzylpropanamide) using characteristic vibrational modes. [1][2] Emphasis is placed on the influence of the

-hydroxy group on amide bond signatures. [1]

Experimental Context & Sample Preparation

To ensure reproducible spectral data, the physical state of the sample must be controlled. [2] **N-Benzyl-2-hydroxypropanamide** typically exists as a white crystalline solid (mp ~98–101 °C)

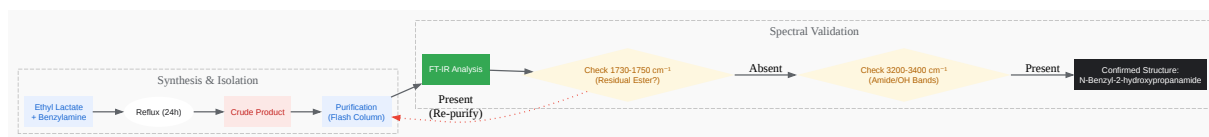
or a viscous oil depending on purity and enantiomeric excess.^{[1][3]}

Protocol: FTIR Analysis Workflow

Objective: Verify amide bond formation and confirm the presence of the hydroxyl group while ruling out unreacted amine or ester precursors.^[1]

- Sample Preparation:
 - Solid State: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to observe intermolecular hydrogen bonding networks.^[1]
 - Solution State (Optional): Dissolve in dry CHCl₃ or CCl₄ (0.1 M) to isolate intramolecular hydrogen bonding features (specifically the -OH O=C interaction).
- Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
- Parameters:
 - Range: 4000 – 450 cm⁻¹.^{[1][3]}
 - Resolution: 4 cm⁻¹.^{[1][2]}
 - Scans: 16 minimum.^[2]

Workflow Diagram



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Figure 1: Synthesis and IR validation workflow. Critical checkpoints include the disappearance of the ester carbonyl ($1730\text{-}1750\text{ cm}^{-1}$) and the appearance of the amide I band.[1]

Detailed Spectral Analysis

The spectrum of **N-benzyl-2-hydroxypropanamide** is dominated by three regions: the high-frequency Hydrogen Bonding Region, the Double Bond Region (Amide modes), and the Fingerprint Region (C-O / Aromatic modes).[1]

Region 1: The Hydrogen Bonding Network (3200 – 3600 cm)

This region is the most complex due to the overlap of the Amide N-H and the Alcohol O-H stretches.[1]

- Target Feature: A broad, intense absorption band centered around $3300\text{-}3400\text{ cm}^{-1}$

[1][2]

- Differentiation:
 - Vs. Benzylamine (Precursor): Primary amines exhibit a characteristic "doublet" (symmetric and asymmetric N-H stretch) at ~ 3300 and $\sim 3380\text{ cm}^{-1}$

[1][2][3] The target molecule (secondary amide) shows a single N-H band merged with the O-H band.[1]

- Vs. N-Benzylpropanamide (Analog): The non-hydroxylated analog shows a sharper, single N-H stretch ~3290 cm

.[\[1\]](#)[\[2\]](#) The absence of the broad O-H shoulder is the key differentiator.[\[1\]](#)

- Mechanistic Insight: The

-hydroxy group participates in intramolecular hydrogen bonding with the amide carbonyl (5-membered ring interaction), which broadens this region significantly compared to simple amides.[\[1\]](#)

Region 2: The Double Bond Region (1500 – 1700 cm)

This is the diagnostic region for the Amide I and Amide II bands.[\[1\]](#)

- Amide I (C=O[\[1\]](#)[\[2\]](#)[\[3\]](#) Stretch):

- Position:1640 – 1660 cm

(Strong).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Comparison: Esters (like the precursor Ethyl Lactate) absorb at 1730–1750 cm

.[\[1\]](#)[\[3\]](#) The complete disappearance of the 1740 cm

peak and the emergence of the 1650 cm

peak is the primary evidence of successful reaction.[\[1\]](#)

- Shift: The

-hydroxy group typically lowers the Amide I frequency slightly (red shift) compared to non-H-bonded amides due to the donation of the hydroxyl proton to the carbonyl oxygen, weakening the C=O bond character.[\[1\]](#)

- Amide II (N-H Bending / C-N Stretch):

- Position:1530 – 1550 cm

(Medium/Strong).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Note: This band is specific to secondary amides.^{[2][4]} It is absent in the tertiary amide impurities or lactone byproducts.

Region 3: The Fingerprint Region (< 1500 cm)^[1]

- C-O Stretch (Secondary Alcohol): A distinct band at 1050 – 1100 cm

.^{[1][2][3]} This confirms the integrity of the lactate moiety.^[1]

- Aromatic Signatures:

- Ring Breathing: ~1450 cm

and ~1495 cm

.^{[1][2]}

- Out-of-Plane (OOP) Bending: Strong bands at 695 cm

and 730–750 cm

, characteristic of a mono-substituted benzene ring (benzyl group).^{[1][2]}

Comparative Data Table

The following table contrasts the target molecule with its direct precursor and a structural analog to facilitate rapid identification.

Vibrational Mode	Target: N-Benzyl-2-hydroxypropanamide	Analog: N-Benzylpropanamide	Precursor: Benzylamine	Precursor: Ethyl Lactate
(O-H) Stretch	3300–3450 cm (Broad)	Absent	Absent	~3400–3500 cm
(N-H) Stretch	Overlapped with OH	~3290 cm (Sharp, Single)	3300 & 3380 cm (Doublet)	Absent
Amide I (C=O)	1640–1660 cm	1645–1665 cm	Absent	Absent
Ester (C=O)	Absent	Absent	Absent	1730–1750 cm
Amide II (N-H)	1530–1550 cm	1540–1560 cm	1600 cm (Scissoring)	Absent
(C-O) Alcohol	1050–1100 cm	Absent	Absent	~1100–1200 cm
Aromatic OOP	695, 730 cm	695, 730 cm	695, 735 cm	Absent

Note: Wavenumbers are approximate and may vary by ± 5 cm

depending on solvent and concentration.^{[1][2]}

Mechanistic Visualization: Hydrogen Bonding Effects

The spectral shifts observed in **N-benzyl-2-hydroxypropanamide** are largely governed by the intramolecular hydrogen bond between the

-hydroxyl group and the amide carbonyl.^[1] This interaction stabilizes a specific conformation and modifies the force constants of the C=O bond.^[1]

Figure 2: Mechanistic impact of the

-hydroxy group.[1] The intramolecular hydrogen bond donates electron density to the carbonyl oxygen, reducing the C=O bond order and frequency.[2]

References

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